3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol
Description
Properties
Molecular Formula |
C10H16F3N3OS |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H16F3N3OS/c1-3-16(4-2)8-15-5-7(18-8)9(17,6-14)10(11,12)13/h5,17H,3-4,6,14H2,1-2H3 |
InChI Key |
JOCCGHWDGCGLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(S1)C(CN)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable α-haloketone with thiourea, followed by the introduction of the diethylamino group via nucleophilic substitution. The trifluoropropanol moiety can be introduced through a subsequent reaction with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoropropanol moiety may enhance its binding affinity through hydrogen bonding, while the thiazole ring can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Heterocyclic Core Variations : The target compound’s 1,3-thiazole core differs from 1,2,4-thiadiazole derivatives (e.g., Proshin et al.’s compound), which exhibit reduced aromaticity and altered electronic properties . Thiadiazoles are less common in drug design but offer unique hydrogen-bonding capabilities.
- Substituent Effects: The diethylamino group on the thiazole ring enhances basicity compared to methylamino () or piperazine () substituents. This may influence solubility and receptor interactions.
- Functional Group Impact: The trifluoropropanol group in the target compound contrasts with propanamide () or enaminone () moieties.
Fluorinated Analogues
Table 2: Fluorinated Compound Comparisons
*CNS: Central Nervous System (inferred from fluorinated groups enhancing BBB penetration).
Key Observations:
- Trifluoromethyl Utility: The trifluoropropanol moiety in the target compound shares similarities with 3-Amino-1,1,1-trifluoropropan-2-ol (), a building block in fluorinated drug synthesis. Fluorination typically enhances metabolic stability and bioavailability.
- Pharmacological Potential: highlights a fluorinated kinase inhibitor with a similar amino alcohol group, suggesting possible enzyme-targeting applications for the target compound.
Pharmacologically Active Analogues
- Antifungal Thiazoles : describes 5-[2-(4/5-chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide as a potent antifungal agent. The absence of a trifluoromethyl group in this compound underscores the target’s uniqueness but indicates thiazole’s versatility in antimicrobial design .
Biological Activity
3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol is a synthetic compound known for its complex molecular structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 283.32 g/mol. Its unique structure includes a trifluoropropanol moiety and a thiazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆F₃N₃OS |
| Molecular Weight | 283.32 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The thiazole ring is often associated with enhanced antibacterial activity due to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory mediators in vitro, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action is believed to involve the interaction with specific biological receptors and enzymes. This interaction can modulate various biological pathways, leading to its observed effects on microbial growth and inflammation.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the thiazole ring.
- Introduction of the diethylamino group.
- Addition of the trifluoropropanol moiety.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Q & A
Q. Basic
- 1H/13C NMR : Assign proton environments (e.g., diethylamino groups at δ 1.0–1.5 ppm for CH3 and δ 3.0–3.5 ppm for N-CH2) and trifluoromethyl signals (δ 120–125 ppm in 19F NMR) .
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹), C-F vibrations (1100–1200 cm⁻¹), and thiazole ring modes (1600–1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the proposed structure .
What strategies are employed to analyze hydrogen bonding networks and their impact on crystallographic packing?
Q. Advanced
- X-ray Diffraction : Resolve intermolecular interactions (e.g., C-H···O/N or N-H···S) using software like SHELXL for refinement .
- Graph-Set Analysis : Classify hydrogen-bonding patterns (e.g., chains, rings) to predict stability and solubility .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength .
- Solvent Screening : Test polar vs. non-polar solvents to influence crystal polymorphism and packing motifs .
What are the critical considerations for ensuring purity during synthesis?
Q. Basic
- Reagent Quality : Use anhydrous solvents and high-purity starting materials to minimize side reactions .
- Chromatographic Purification : Employ silica gel column chromatography with optimized eluent systems (e.g., hexane/ethyl acetate gradients) .
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
- Melting Point Consistency : Compare experimental values with literature to detect impurities .
How can molecular docking studies predict the biological activity of this thiazole derivative?
Q. Advanced
- Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Tools, ensuring correct protonation states and tautomerization .
- Target Selection : Dock against proteins with known thiazole-binding sites (e.g., kinases or GPCRs) using PDB structures (e.g., 2UY or L9L) .
- Scoring Functions : Analyze binding affinities (ΔG) and interaction fingerprints (e.g., π-stacking with aromatic residues, hydrogen bonds with catalytic sites) .
- Validation : Compare docking poses with co-crystallized ligands to assess predictive accuracy .
What protocols are standard for elemental analysis to verify stoichiometry?
Q. Basic
- Combustion Analysis : Measure C, H, N, and S content via dynamic flash combustion followed by gas chromatography .
- Halogen Detection : Use Schöniger flask combustion or ion chromatography for fluorine quantification .
- Calibration : Run certified reference materials (CRMs) alongside samples to ensure instrument accuracy .
How should researchers identify and mitigate unexpected byproduct formation during synthesis?
Q. Advanced
- LC-MS Monitoring : Track reaction progress in real-time to detect intermediates or side products .
- Isolation Techniques : Use preparative HPLC or centrifugal partition chromatography (CPC) to separate byproducts .
- Mechanistic Studies : Employ isotopic labeling (e.g., 13C or 15N) to trace reaction pathways .
- Computational Modeling : Simulate reaction pathways using software like Gaussian to predict competing mechanisms .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
